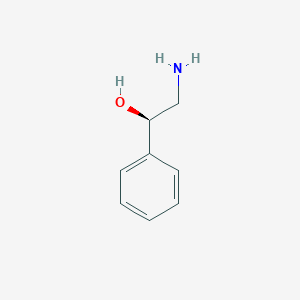

(R)-2-Amino-1-phenylethanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R)-2-amino-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSIYEODSMZIPX-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426230 | |

| Record name | (R)-2-Amino-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2549-14-6 | |

| Record name | (-)-Phenylethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2549-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-2-Amino-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-2-Amino-1-phenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-2-Amino-1-phenylethanol: A Comprehensive Technical Guide to its Role in Asymmetric Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: (R)-2-amino-1-phenylethanol, a chiral β-amino alcohol, is a cornerstone in modern asymmetric synthesis. Its rigid stereochemical structure, coupled with the versatile reactivity of its amino and hydroxyl functionalities, makes it an invaluable asset in the stereocontrolled synthesis of complex molecules. This technical guide provides an in-depth exploration of its principal roles as a chiral building block, a recoverable chiral auxiliary, and a precursor to highly effective chiral ligands and organocatalysts. We will delve into the mechanistic underpinnings of its stereodirecting influence, present quantitative data from key synthetic applications, and provide detailed experimental protocols for its practical implementation.

Core Applications in Asymmetric Synthesis

(R)-2-amino-1-phenylethanol's utility in asymmetric synthesis is multifaceted, primarily revolving around three key strategies: as a chiral auxiliary, as a precursor to chiral ligands for metal-catalyzed reactions, and as a chiral building block incorporated into the final target molecule.

(R)-2-Amino-1-phenylethanol as a Chiral Auxiliary

The use of a chiral auxiliary is a powerful strategy to induce stereoselectivity. The auxiliary is temporarily incorporated into a prochiral substrate, directs a subsequent diastereoselective transformation, and is then cleaved to reveal the enantiomerically enriched product.[1] (R)-2-amino-1-phenylethanol and its derivatives, such as pseudoephedrine, are exemplary in this regard, particularly in the formation of chiral amides for asymmetric alkylation.

The process involves reacting the chiral amino alcohol with a carboxylic acid to form an amide. The α-proton of this amide can be deprotonated to form a rigid, chelated enolate, where the phenyl and hydroxyl groups of the auxiliary effectively shield one face of the enolate from electrophilic attack. This steric hindrance dictates the trajectory of the incoming electrophile, leading to the formation of one diastereomer in high excess. Subsequent hydrolysis of the amide bond releases the chiral carboxylic acid and recovers the auxiliary.[1]

Table 1: Asymmetric Alkylation using Pseudoephedrine Amides (Derived from a related amino alcohol)

| Substrate (Amide) | Electrophile | Base | Yield (%) | de (%) |

|---|---|---|---|---|

| Propionamide | Benzyl bromide | LDA | 92 | >99 |

| Phenylacetamide | Methyl iodide | LDA | 90 | 94 |

| Butyramide | Allyl iodide | LDA | 95 | 98 |

| Propionamide | Isopropyl iodide | LDA | 85 | >99 |

Note: Data is representative of the Myers' asymmetric alkylation using pseudoephedrine, a closely related and well-documented auxiliary, to illustrate the principle.

Precursor to Chiral Ligands for Asymmetric Catalysis

The hydroxyl and amino groups of (R)-2-amino-1-phenylethanol are ideal handles for modification, allowing for its conversion into a diverse range of chiral ligands.[2] These ligands coordinate with transition metals (e.g., Ruthenium, Rhodium, Zinc) to form chiral catalysts that can execute enantioselective transformations with high efficiency.[2][3]

A notable application is in the enantioselective addition of organozinc reagents to aldehydes. Ligands derived from (R)-2-amino-1-phenylethanol form a chiral environment around the zinc center, directing the addition of the alkyl group to one specific face of the aldehyde carbonyl.

Table 2: Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by a Derivative of (R)-2-Amino-1-phenylethanol

| Aldehyde | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|

| Benzaldehyde | 2 | Toluene | 95 | 88 (S) |

| 4-Chlorobenzaldehyde | 2 | Toluene | 85 | 85 (S) |

| 4-Methoxybenzaldehyde | 2 | Toluene | 91 | 82 (S) |

| 2-Naphthaldehyde | 2 | Toluene | 78 | 86 (S) |

Data derived from studies on N-1-phenylethyl derivatives of (1R)-2-amino-1-phenylethanol.[4]

Chiral Building Block for Target Synthesis

(R)-2-amino-1-phenylethanol is a valuable chiral starting material for synthesizing biologically active compounds where its inherent stereochemistry is critical for therapeutic function.[2] The 1,2-amino alcohol motif is a common feature in many pharmaceuticals, including those targeting the central nervous system and metabolic disorders.[2][5] In these syntheses, the stereocenter of the amino alcohol is retained and becomes an integral part of the final product's molecular architecture. An example includes its use in the enantioselective synthesis of 1-substituted-tetrahydro-β-carbolines, a scaffold present in numerous alkaloids.[2]

Mechanistic Insights and Visualizations

The stereodirecting power of (R)-2-amino-1-phenylethanol derivatives can be understood by examining the transition states of the reactions they mediate.

Caption: General workflow for employing (R)-2-amino-1-phenylethanol as a chiral auxiliary.

Caption: Mechanism of stereocontrol via a chelated enolate intermediate.

Experimental Protocols

Synthesis of (R)-2-Amino-1-phenylethanol via Asymmetric Reduction

This protocol outlines a common method for preparing the title compound with high enantiopurity.[6][7]

Reaction: Asymmetric reduction of 2-chloroacetophenone followed by amination.

Step 1: Asymmetric Reduction of 2-Chloroacetophenone

-

To a dried flask under an inert atmosphere (N₂ or Ar), add the chiral oxazaborolidine catalyst (e.g., (R)-Corey-Bakshi-Shibata catalyst, 0.05-0.1 eq.).

-

Add dry tetrahydrofuran (THF) as the solvent.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, ~0.6-1.0 M in THF, 1.0 eq.) to the catalyst solution and stir for 15 minutes.

-

Add a solution of 2-chloroacetophenone (1.0 eq.) in dry THF dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

Monitor the reaction by TLC or GC until the starting material is consumed (typically 1-4 hours).

-

Quench the reaction by the slow, dropwise addition of methanol at 0 °C.

-

Warm the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude (R)-1-phenyl-2-chloroethanol by silica gel chromatography to yield a colorless oil. Expect yields in the range of 90-98% and enantiomeric excess of 93-97% ee.[7]

Step 2: Amination of (R)-1-Phenyl-2-chloroethanol

-

Dissolve the chiral chloroalcohol (1.0 eq.) in methanol.

-

Add a large excess of concentrated ammonium hydroxide (30% NH₄OH, ~20-30 eq.).

-

Seal the vessel and stir the mixture at room temperature for 48-72 hours.

-

Monitor the reaction by TLC until the chloroalcohol is consumed.

-

Evaporate the methanol and excess ammonia under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (R)-2-amino-1-phenylethanol as a solid. Expect yields in the range of 85-95%.[6]

Protocol for Auxiliary-Controlled Asymmetric Alkylation

This protocol is a generalized procedure based on the Myers' asymmetric alkylation method.

Reaction: Diastereoselective alkylation of a pseudoephedrine-derived propionamide.

-

To a solution of the chiral amide (1.0 eq.) in dry THF at -78 °C (dry ice/acetone bath) under an inert atmosphere, add lithium diisopropylamide (LDA, 2.5 eq., freshly prepared or commercial solution).

-

Stir the resulting enolate solution at -78 °C for 45 minutes.

-

Add the electrophile (e.g., benzyl bromide, 1.2 eq.) dropwise.

-

Stir the reaction mixture at -78 °C for 2-4 hours.

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

The diastereomeric excess (de) can be determined by ¹H NMR or GC analysis of the crude product. Purify by flash chromatography to yield the alkylated amide.

Conclusion

(R)-2-amino-1-phenylethanol is a powerful and versatile tool in the arsenal of the synthetic chemist. Its applications as a chiral auxiliary, a precursor for sophisticated ligands and catalysts, and a fundamental chiral building block underscore its importance in the efficient and selective synthesis of enantiomerically pure compounds. From academic research exploring novel synthetic methodologies to industrial processes for the large-scale production of pharmaceuticals, this compound provides a reliable and effective means of controlling stereochemistry, thereby enabling the development of next-generation therapeutics and fine chemicals.

References

An In-depth Technical Guide to (R)-2-Amino-1-phenylethanol Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-1-phenylethanol, a chiral β-amino alcohol, serves as a fundamental scaffold for a diverse array of biologically active molecules. Its structural similarity to endogenous catecholamine neurotransmitters, such as norepinephrine and epinephrine, has made it a cornerstone in the development of adrenergic receptor modulators and other pharmacologically significant compounds. This technical guide provides a comprehensive overview of the synthesis, biological activities, structure-activity relationships (SAR), and signaling pathways associated with the structural analogs and derivatives of (R)-2-Amino-1-phenylethanol. The information presented herein is intended to be a valuable resource for researchers and scientists engaged in drug discovery and development.

Synthesis of (R)-2-Amino-1-phenylethanol Analogs and Derivatives

The chiral nature of (R)-2-Amino-1-phenylethanol is critical for its biological activity, necessitating stereoselective synthetic strategies. Both chemical and biocatalytic methods have been successfully employed to produce enantiomerically pure analogs.

Chemical Synthesis

Key chemical approaches to chiral 2-amino-1-phenylethanol derivatives include asymmetric reduction of α-aminoketones and the chiral pool synthesis starting from enantiomerically pure precursors.

One established method involves the chiral oxaborolidine-catalyzed borane reduction of phenacyl chloride to yield the corresponding chiral chlorohydrin with high enantiomeric excess (ee). Subsequent amination with ammonium hydroxide produces the desired amino alcohol.[1] Another approach involves the conversion of phenacyl chloride to a succinimide derivative, followed by asymmetric hydrogenation using a chiral ruthenium complex (Noyori hydrogenation), and subsequent hydrolysis to afford the optically active amino alcohol with excellent enantioselectivity.[1]

A practical synthesis for Mirabegron, a potent β3-adrenergic agonist, utilizes (R)-2-((4-aminophenethyl)amino)-1-phenylethanol as a key intermediate. This intermediate can be prepared via a process involving a zinc powder reduction catalyst.[2]

Biocatalytic Synthesis

Enzymatic methods offer an environmentally friendly and highly selective alternative for the synthesis of chiral amino alcohols. High-yield synthesis of enantiopure 1,2-amino alcohols has been achieved from L-phenylalanine using linear and divergent enzymatic cascades.[3]

Biological Activities and Therapeutic Applications

The pharmacological effects of (R)-2-Amino-1-phenylethanol derivatives are primarily attributed to their interactions with adrenergic receptors (α and β subtypes) and trace amine-associated receptors (TAARs).

Adrenergic Receptor Modulation

Structural analogs of (R)-2-Amino-1-phenylethanol are well-known for their activity at adrenergic receptors. Modifications to the aromatic ring, the amino group, and the benzylic hydroxyl group have led to the development of selective agonists and antagonists for various adrenergic receptor subtypes. For instance, derivatives with a catechol moiety and a (1R)-hydroxyl group exhibit maximal direct-acting sympathomimetic activity.[4] The size of the substituent on the amino nitrogen plays a crucial role in determining α- versus β-receptor selectivity; larger substituents generally favor β-receptor activity.[4]

Mirabegron, a notable derivative, is a selective β3-adrenoceptor agonist used for the treatment of overactive bladder. Its mechanism of action involves the relaxation of the detrusor smooth muscle.[2]

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

(R)-2-Amino-1-phenylethanol and its analogs also act as agonists at TAAR1, a G-protein coupled receptor involved in the modulation of monoaminergic systems.[5] Activation of TAAR1 can influence neurotransmitter release and has been implicated in various neurological and psychiatric conditions.

Quantitative Structure-Activity Relationship (SAR)

The biological activity of (R)-2-Amino-1-phenylethanol derivatives is highly dependent on their chemical structure. The following tables summarize key quantitative data for various analogs, highlighting the impact of structural modifications on their affinity and efficacy at different receptors.

| Compound/Analog | Receptor Subtype | Assay Type | Ki (nM) | pKi | Reference |

| L-phenylephrine | α1A-AR | Radioligand Binding | - | 5.88 ± 0.04 | [6] |

| Medetomidine | α2A-AR | Radioligand Binding | - | 9.06 ± 0.02 | [6] |

| Medetomidine | α2C-AR | Radioligand Binding | - | 8.24 ± 0.05 | [6] |

| Synephrine | α1A-AR | Radioligand Binding | - | 4.63 ± 0.05 | [6] |

| β-phenethylamine | α1A-AR | Radioligand Binding | - | 4.30 ± 0.06 | [6] |

| 1R,2S-Norephedrine | α2A-AR | Radioligand Binding | - | 5.31 ± 0.05 | [6] |

| Bevantolol | β1-adrenergic | Radioligand Binding | 14.79 | 7.83 | [7] |

| Bevantolol | β2-adrenergic | Radioligand Binding | 588.84 | 6.23 | [7] |

| Bevantolol | α1-adrenergic | Radioligand Binding | 125.89 | 6.9 | [7] |

| SWR-0334NA | β3-adrenoceptor | Radioligand Binding | - | 6.11 | [8] |

| Compound/Analog | Receptor Subtype | Assay Type | EC50 (nM) | Emax (%) | Reference |

| (R)-(-)-phenylethanolamine | human TAAR1 | Functional Assay | ~1800 | ~110 | [5] |

| (S)-(+)-phenylethanolamine | human TAAR1 | Functional Assay | ~1720 | ~105 | [5] |

| β-phenethylamine | human TAAR1 | Functional Assay | ~106 | ~100 | [5] |

| SWR-0334NA | β3-adrenoceptor | cAMP accumulation | - | 100.26 | [8] |

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptors

This protocol outlines a general procedure for determining the binding affinity of (R)-2-Amino-1-phenylethanol analogs to adrenergic receptors using a competitive radioligand binding assay.

1. Membrane Preparation:

-

Homogenize tissues or cultured cells expressing the target adrenergic receptor subtype in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.[7][9]

2. Binding Assay:

-

In a 96-well plate, set up triplicate reactions for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add membrane preparation, a specific radioligand (e.g., [3H]-prazosin for α1, [3H]-CGP 12177 for β), and assay buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of an unlabeled antagonist (e.g., phentolamine for α, propranolol for β).

-

Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound (e.g., an (R)-2-Amino-1-phenylethanol analog).

-

Incubate the plate to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).[7]

3. Filtration and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.[7][9]

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay for Functional Activity

This protocol describes a method to assess the functional agonist or antagonist activity of (R)-2-Amino-1-phenylethanol derivatives at Gs- or Gi-coupled adrenergic receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

1. Cell Culture and Treatment:

-

Culture cells stably or transiently expressing the adrenergic receptor of interest (e.g., CHO or HEK293 cells).

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of the test compound (agonist) or a fixed concentration of agonist in the presence of varying concentrations of the test compound (antagonist).

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

2. Cell Lysis and cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

3. Data Analysis:

-

For agonists, plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration that produces 50% of the maximal response) and Emax (maximal effect).

-

For antagonists, determine the shift in the agonist dose-response curve to calculate the antagonist's potency (e.g., pA2 value).

Signaling Pathways

The biological effects of (R)-2-Amino-1-phenylethanol analogs are mediated through complex intracellular signaling cascades initiated by receptor activation.

β-Adrenergic Receptor Signaling

Activation of β-adrenergic receptors, which are coupled to the stimulatory G-protein (Gs), leads to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to the second messenger cAMP.[10] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates numerous downstream target proteins, leading to a variety of cellular responses, including smooth muscle relaxation and increased cardiac muscle contractility.[10] β-adrenergic receptor signaling can also be modulated by G protein-coupled receptor kinases (GRKs) and β-arrestins, which mediate receptor desensitization and can initiate G-protein-independent signaling pathways.[8]

Caption: β-Adrenergic Receptor Signaling Pathway.

α2-Adrenergic Receptor Signaling

α2-Adrenergic receptors are typically coupled to the inhibitory G-protein (Gi), which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[11] This counteracts the effects of Gs-coupled receptors. Activation of α2-receptors can lead to various physiological responses, including vasoconstriction and inhibition of neurotransmitter release.[9]

Caption: α2-Adrenergic Receptor Signaling Pathway.

Trace Amine-Associated Receptor 1 (TAAR1) Signaling

TAAR1 is primarily coupled to Gs, leading to cAMP production and subsequent activation of PKA and other downstream effectors like CREB.[12][13] TAAR1 signaling can also involve G-protein-independent pathways mediated by β-arrestin2, which can activate the ERK1/2 and Akt signaling cascades.[14][15] This dual signaling capacity allows TAAR1 to modulate a wide range of cellular processes.

Caption: TAAR1 Signaling Pathways.

Conclusion

The (R)-2-Amino-1-phenylethanol scaffold remains a highly valuable starting point for the design and synthesis of novel therapeutic agents. A thorough understanding of the structure-activity relationships, coupled with detailed knowledge of the underlying signaling mechanisms, is essential for the rational design of next-generation drugs with improved potency, selectivity, and pharmacokinetic profiles. This technical guide has provided a comprehensive overview of the current state of knowledge in this field, offering a valuable resource to guide future research and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. KR20210073972A - A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Binding and functional affinity of some newly synthesized phenethylamine and phenoxypropanolamine derivatives for their agonistic activity at recombinant human beta3-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Whole-cell radioligand binding for receptor internalization [protocols.io]

- 11. GPCR downstream signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Trace amine–associated receptor 1 (TAAR1) promotes anti-diabetic signaling in insulin-secreting cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TAAR1 - Wikipedia [en.wikipedia.org]

- 14. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Catalytic Versatility of (R)-2-Amino-1-phenylethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Amino-1-phenylethanol, also known as (R)-phenylglycinol, is a chiral amino alcohol that has emerged as a cornerstone in asymmetric catalysis. Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group on a chiral scaffold, allows it to serve as a highly effective precursor for a variety of chiral ligands and organocatalysts. This technical guide provides a comprehensive overview of the core mechanisms of action of (R)-2-amino-1-phenylethanol in several key catalytic transformations, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding and practical application in research and development.

Corey-Bakshi-Shibata (CBS) Reduction of Prochiral Ketones

The Corey-Bakshi-Shibata (CBS) reduction is a premier method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. In this reaction, (R)-2-amino-1-phenylethanol serves as a precursor to a chiral oxazaborolidine catalyst, which is typically formed in situ with a borane source.

Mechanism of Action

The catalytic cycle of the CBS reduction involves the formation of a ternary complex between the oxazaborolidine catalyst, borane, and the ketone substrate. The oxazaborolidine acts as a chiral Lewis acid, coordinating to the ketone's carbonyl oxygen. This coordination, directed by steric factors, exposes one face of the carbonyl group to a hydride transfer from a borane molecule that is complexed with the Lewis basic nitrogen of the oxazaborolidine. This highly organized transition state ensures a high degree of enantioselectivity in the hydride delivery.

Quantitative Data

The CBS reduction using (R)-2-amino-1-phenylethanol-derived catalysts consistently delivers high yields and excellent enantioselectivities across a range of ketone substrates.

| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | (R)-phenylglycinol + BH₃·THF | 97 | 96 (R) |

| Propiophenone | (R)-phenylglycinol + BH₃·THF | 95 | 98 (R) |

| 1-Tetralone | (R)-phenylglycinol + BH₃·THF | 92 | 97 (R) |

| 2-Chloroacetophenone | (R)-phenylglycinol + BH₃·THF | 98 | 95 (R) |

Experimental Protocol: Enantioselective Reduction of Acetophenone

-

Reaction Setup: A flame-dried, argon-purged round-bottom flask is charged with (R)-2-amino-1-phenylethanol (0.1 eq) and dissolved in anhydrous tetrahydrofuran (THF).

-

Catalyst Formation: The solution is cooled to 0 °C, and a 1 M solution of borane-THF complex (BH₃·THF, 0.6 eq) is added dropwise. The mixture is stirred for 15-30 minutes to allow for the in situ formation of the oxazaborolidine catalyst.

-

Substrate Addition: A solution of acetophenone (1.0 eq) in anhydrous THF is added slowly to the catalyst solution at 0 °C.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature, and its progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is cooled to 0 °C and carefully quenched by the slow, dropwise addition of methanol. A 1 M solution of hydrochloric acid (HCl) is then added, and the mixture is stirred for 30 minutes.

-

Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, then dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford (R)-1-phenylethanol.

Enantioselective Addition of Diethylzinc to Aldehydes

(R)-2-amino-1-phenylethanol and its derivatives are highly effective chiral ligands for the catalytic enantioselective addition of dialkylzinc reagents, most commonly diethylzinc, to aldehydes. This reaction provides a reliable route to chiral secondary alcohols.

Mechanism of Action

The catalytic cycle is initiated by the reaction of the chiral amino alcohol with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates to the aldehyde, creating a well-defined chiral environment. The ethyl group from another molecule of diethylzinc is then transferred to one of the enantiotopic faces of the aldehyde's carbonyl group, guided by the chiral ligand.

Quantitative Data

The use of (R)-2-amino-1-phenylethanol and its derivatives as chiral ligands in the addition of diethylzinc to various aldehydes affords the corresponding chiral secondary alcohols in high yields and with excellent enantioselectivities.

| Aldehyde Substrate | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | (R)-2-amino-1-phenylethanol | 95 | 98 (S) |

| p-Tolualdehyde | (R)-2-amino-1-phenylethanol | 92 | 97 (S) |

| p-Chlorobenzaldehyde | (R)-2-amino-1-phenylethanol | 96 | 98 (S) |

| Cinnamaldehyde | (R)-2-amino-1-phenylethanol | 88 | 95 (S) |

Experimental Protocol: Enantioselective Ethylation of Benzaldehyde

-

Reaction Setup: A flame-dried Schlenk flask is charged with (R)-2-amino-1-phenylethanol (10 mol%) and purged with argon. Anhydrous toluene is added, and the mixture is stirred to dissolve the ligand.

-

Reagent Addition: The solution is cooled to 0 °C, and a 1.0 M solution of diethylzinc in hexanes (2.2 eq) is added dropwise. The mixture is stirred at 0 °C for 30 minutes.

-

Substrate Addition: Benzaldehyde (1.0 eq) is added dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: The reaction is stirred at 0 °C and monitored by TLC.

-

Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature and stirred until the gas evolution ceases.

-

Purification: The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield (S)-1-phenyl-1-propanol.

Noyori Asymmetric Hydrogenation

In Noyori-type asymmetric hydrogenations, derivatives of (R)-2-amino-1-phenylethanol are employed as chiral ligands in ruthenium-based catalysts for the reduction of ketones and other unsaturated functionalities. These reactions are renowned for their high efficiency and enantioselectivity.

Mechanism of Action

The mechanism of Noyori's asymmetric hydrogenation of ketones is believed to involve a metal-ligand bifunctional catalysis. A ruthenium hydride species and a proton on the diamine ligand are transferred to the carbonyl group through a six-membered pericyclic transition state. A key feature of this mechanism is that the ketone does not directly coordinate to the metal center.

Quantitative Data

While a broad range of chiral diamines are used in Noyori hydrogenations, ligands derived from (R)-2-amino-1-phenylethanol have shown considerable success.

| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | RuCl₂[(S)-tolbinap][(R,R)-dpen] | >99 | 82 (R) |

| α-Aminoacetophenone HCl | trans-RuCl₂[(S)-xylbinap][(S,S)-dpen] | >99 | 99 (R) |

(Note: (R,R)-dpen and (S,S)-dpen are derivatives of 1,2-diphenylethylenediamine, often used in conjunction with phosphine ligands in these catalyst systems. The principles extend to ligands derived from (R)-2-amino-1-phenylethanol.)

Experimental Protocol: Asymmetric Hydrogenation of a Ketone

-

Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral diphosphine ligand. The flask is evacuated and backfilled with argon. Anhydrous, degassed solvent (e.g., ethanol) is added, and the mixture is heated to form the diphosphine-ruthenium complex. The chiral diamine ligand (derived from (R)-2-amino-1-phenylethanol) is then added.

-

Reaction Setup: The catalyst solution and the ketone substrate are transferred to a high-pressure autoclave.

-

Hydrogenation: The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 10-100 atm). The reaction is stirred at a set temperature until the hydrogen uptake ceases.

-

Workup and Purification: The autoclave is cooled and depressurized. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the chiral alcohol.

General Base Catalysis: Desymmetrization of Meso-Anhydrides

(R)-2-amino-1-phenylethanol can function as a bifunctional organocatalyst in the desymmetrization of meso-anhydrides. This reaction is a powerful strategy for accessing chiral building blocks from achiral starting materials.

Mechanism of Action

The currently accepted mechanism is general base catalysis. The amine functionality of the (R)-2-amino-1-phenylethanol activates a nucleophile (e.g., an alcohol) by deprotonation. The resulting alkoxide then attacks one of the enantiotopic carbonyl groups of the meso-anhydride. The hydroxyl group of the catalyst stabilizes the tetrahedral intermediate via hydrogen bonding, thereby controlling the stereochemical outcome of the ring-opening.

An In-Depth Technical Guide to Chiral Auxiliaries in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount, particularly in the development of pharmaceutical agents where the chirality of a molecule can dictate its efficacy and safety. Chiral auxiliaries represent a robust and reliable strategy for achieving high levels of stereocontrol in carbon-carbon bond-forming reactions. These transient chiral molecules are covalently attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be removed and often recycled. This guide provides a comprehensive overview of the principles, mechanisms, and practical applications of three of the most influential classes of chiral auxiliaries: Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides. Detailed experimental protocols, quantitative performance data, and mechanistic diagrams are presented to equip researchers with the knowledge to effectively implement these powerful tools in their synthetic endeavors.

Introduction to Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical course of a reaction.[1][2] The auxiliary establishes a diastereomeric relationship between the transition states leading to the possible stereoisomeric products, thereby allowing for the selective formation of one diastereomer. The general workflow for the application of a chiral auxiliary involves three key steps:

-

Attachment: The chiral auxiliary is covalently attached to the prochiral substrate.

-

Diastereoselective Reaction: The key bond-forming reaction is carried out, with the auxiliary directing the approach of the incoming reagent.

-

Cleavage: The auxiliary is removed from the product to yield the desired enantiomerically enriched molecule and ideally allow for the recovery of the auxiliary.[3]

The effectiveness of a chiral auxiliary is assessed by its ability to provide high diastereoselectivity, the predictability of its stereochemical influence, and the ease of its attachment and removal under mild conditions that do not compromise the stereochemical integrity of the product.[4]

Evans' Oxazolidinone Auxiliaries

Introduced by David A. Evans in the early 1980s, N-acyloxazolidinones have become one of the most dependable classes of chiral auxiliaries for a wide range of asymmetric transformations, including alkylations, aldol additions, and Diels-Alder reactions.[2][5] These auxiliaries are typically derived from readily available and relatively inexpensive amino alcohols.

Mechanism of Stereocontrol

The high degree of stereoselectivity observed with Evans' auxiliaries is attributed to the formation of a rigid, chelated Z-enolate. The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile to the opposite, less sterically hindered face.

Quantitative Data for Asymmetric Alkylation

The following table summarizes the diastereoselectivity and yields for the alkylation of various N-acyloxazolidinones.

| R¹ (on Auxiliary) | R² (on Acyl Group) | Electrophile (R³-X) | Diastereomeric Ratio (dr) | Yield (%) |

| Bn | CH₃ | CH₂=CHCH₂Br | 98:2 | 85-95 |

| i-Pr | CH₃ | BnBr | >99:1 | 90-97 |

| Bn | CH₂CH₃ | CH₃I | 97:3 | 88-94 |

| i-Pr | CH₂CH₃ | n-BuI | >99:1 | 92-98 |

Experimental Protocols

2.3.1. Attachment of the Acyl Group (Acylation)

-

To a solution of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

-

Stir the resulting solution for 15 minutes at -78 °C.

-

Add the desired acyl chloride (1.1 eq) dropwise and stir the reaction mixture for 30 minutes at -78 °C before allowing it to warm to room temperature.

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

2.3.2. Diastereoselective Alkylation

-

To a solution of the N-acyloxazolidinone (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) as a 1.0 M solution in THF.

-

Stir the reaction mixture for 30 minutes at -78 °C to form the sodium enolate.

-

Add the alkyl halide (1.2 eq) and continue stirring at -78 °C until the reaction is complete as monitored by TLC.

-

Quench the reaction with saturated aqueous NH₄Cl solution, and allow the mixture to warm to room temperature.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the product by flash chromatography to separate the diastereomers.[6]

2.3.3. Cleavage of the Auxiliary to Yield a Carboxylic Acid

-

Dissolve the alkylated N-acyloxazolidinone (1.0 eq) in a 3:1 mixture of THF and water (0.2 M).

-

Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).

-

Stir the mixture vigorously at 0 °C for 2-4 hours.

-

Quench the reaction by adding an aqueous solution of Na₂SO₃ (1.5 M, 5.0 eq).

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Acidify the aqueous residue to pH 1-2 with 1 M HCl and extract the carboxylic acid product with ethyl acetate.

-

The aqueous layer can be basified and extracted to recover the chiral auxiliary.[7][8]

Oppolzer's Camphorsultam

Oppolzer's camphorsultam is a highly effective chiral auxiliary, particularly valued for its rigid bicyclic structure derived from camphor.[9] This rigidity leads to excellent stereocontrol in a variety of reactions, including Diels-Alder cycloadditions, Michael additions, and aldol reactions.[9][10]

Mechanism of Stereocontrol

The stereochemical outcome of reactions mediated by Oppolzer's sultam is governed by the steric hindrance imposed by the camphor skeleton and chelation control involving the sulfonyl and carbonyl groups. In Diels-Alder reactions, the dienophile attached to the sultam adopts a conformation that minimizes steric interactions, exposing one face to the incoming diene. Lewis acid catalysis can enhance this facial bias by locking the conformation through chelation.

Quantitative Data for Asymmetric Reactions

The following table presents representative data for the diastereoselectivity of reactions employing Oppolzer's sultam.

| Reaction Type | Substrate | Reagent/Diene | Diastereomeric Excess (de) | Yield (%) |

| Diels-Alder | N-Acryloyl Sultam | Cyclopentadiene | >98% | 90-95 |

| Aldol | N-Propionyl Sultam | Benzaldehyde | >95% | 85-92 |

| Michael Addition | N-Crotonyl Sultam | (CH₃)₂CuLi | >99% | 90-97 |

| Alkylation | N-Propionyl Sultam | BnBr | >95% | 88-94 |

Experimental Protocols

3.3.1. Asymmetric Diels-Alder Reaction

-

To a solution of the N-acryloyl-(2R)-bornane-10,2-sultam (1.0 eq) in anhydrous dichloromethane (0.1 M) at -78 °C under an inert atmosphere, add a Lewis acid such as titanium tetrachloride (1.1 eq) dropwise.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add freshly distilled cyclopentadiene (2.0 eq) dropwise and stir the reaction for 3 hours at -78 °C.

-

Quench the reaction with saturated aqueous NaHCO₃ solution and allow it to warm to room temperature.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.[11]

3.3.2. Cleavage of the Auxiliary

-

Dissolve the Diels-Alder adduct (1.0 eq) in a 1:1 mixture of THF and water (0.2 M).

-

Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature until the reaction is complete.

-

Remove the THF under reduced pressure.

-

Dilute the aqueous residue with water and extract with diethyl ether to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract the carboxylic acid product with ethyl acetate.

Myers' Pseudoephedrine Auxiliary

Developed by Andrew G. Myers, pseudoephedrine serves as a practical and inexpensive chiral auxiliary for the asymmetric alkylation of a wide range of carboxylic acid derivatives.[4] Both enantiomers of pseudoephedrine are readily available. A key advantage of this methodology is the often crystalline nature of the pseudoephedrine amides, which can facilitate purification by recrystallization.[12]

Mechanism of Stereocontrol

The stereoselectivity of the Myers asymmetric alkylation is rationalized by the formation of a rigid, internally chelated lithium enolate. The lithium cation is coordinated by both the enolate oxygen and the hydroxyl group of the pseudoephedrine backbone. This chelation, along with the steric bulk of the phenyl group, directs the incoming electrophile to the opposite face of the enolate.

Quantitative Data for Asymmetric Alkylation

The following table provides a summary of the diastereoselectivity and yields for the alkylation of pseudoephedrine amides.

| R (on Acyl Group) | Electrophile (R'-X) | Diastereomeric Ratio (dr) | Yield (%) |

| CH₃ | BnBr | >99:1 | 95 |

| CH₂CH₃ | CH₃I | 98:2 | 92 |

| Ph | CH₂=CHCH₂Br | >99:1 | 96 |

| i-Pr | n-BuI | 97:3 | 89 |

Experimental Protocols

4.3.1. Preparation of the Pseudoephedrine Amide

-

To a solution of (+)-pseudoephedrine (1.0 eq) and triethylamine (1.5 eq) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C under an inert atmosphere, add the acyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

The crude amide can often be purified by recrystallization.

4.3.2. Asymmetric Alkylation

-

In an oven-dried flask under an inert atmosphere, dissolve the pseudoephedrine amide (1.0 eq) and anhydrous lithium chloride (6.0 eq) in anhydrous THF (0.1 M).

-

Cool the solution to -78 °C.

-

In a separate flask, prepare a solution of lithium diisopropylamide (LDA) (2.2 eq) in THF.

-

Slowly add the LDA solution to the amide solution at -78 °C.

-

Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes, and then to room temperature for 5 minutes.

-

Re-cool the reaction to the desired temperature (e.g., 0 °C) and add the alkylating agent (1.2 eq).

-

Monitor the reaction by TLC and quench with saturated aqueous NH₄Cl upon completion.

-

Extract the product with ethyl acetate and purify by flash chromatography or recrystallization.[13]

4.3.3. Cleavage to Yield a Carboxylic Acid

-

Dissolve the alkylated pseudoephedrine amide (1.0 eq) in a 3:1 mixture of THF and 1 M H₂SO₄ (0.2 M).

-

Heat the mixture to reflux for 12-24 hours.

-

Cool the reaction to room temperature and remove the THF under reduced pressure.

-

Extract the aqueous residue with diethyl ether to remove the recovered pseudoephedrine.

-

Extract the aqueous layer with ethyl acetate to isolate the carboxylic acid product.

Conclusion

Chiral auxiliaries remain an indispensable tool in the arsenal of the synthetic organic chemist. Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides each offer a unique set of advantages and have demonstrated broad applicability in the stereoselective synthesis of complex molecules. The high levels of diastereoselectivity, predictable stereochemical outcomes, and the ability to recover the chiral source make these auxiliaries particularly valuable in the early stages of drug discovery and process development. A thorough understanding of their mechanisms of action and the practical aspects of their application, as detailed in this guide, is essential for their successful implementation in achieving specific and demanding synthetic targets.

References

- 1. researchgate.net [researchgate.net]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemtube3d.com [chemtube3d.com]

- 8. researchgate.net [researchgate.net]

- 9. Camphorsultam - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

An In-depth Technical Guide on the Biological Activity of (R)-2-Amino-1-phenylethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Amino-1-phenylethanol and its derivatives represent a versatile class of chiral compounds with significant biological activities. This technical guide provides a comprehensive overview of their pharmacological effects, focusing on their roles as β2-adrenoceptor agonists and antimalarial agents. The content herein summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Biological Activities

The chiral scaffold of (R)-2-Amino-1-phenylethanol serves as a crucial building block in medicinal chemistry, largely due to its structural similarity to endogenous catecholamine neurotransmitters.[1] This similarity allows its derivatives to interact with various biological targets, leading to a range of pharmacological effects. The biological and chemical activity is highly dependent on its stereochemistry, with the (R)-enantiomer often exhibiting more potent activity compared to its (S)-counterpart.[1]

Two of the most prominent and well-researched biological activities of (R)-2-Amino-1-phenylethanol derivatives are their function as β2-adrenoceptor agonists and their potential as antimalarial agents.

β2-Adrenoceptor Agonist Activity

Derivatives of 2-amino-1-phenylethanol have been extensively investigated as agonists for the β2-adrenergic receptor, a G protein-coupled receptor (GPCR) primarily located on the smooth muscle cells of the airways. Activation of this receptor leads to bronchodilation, making these compounds valuable therapeutic agents for respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).

Quantitative Data Summary

The following table summarizes the in vitro activity of a series of 2-amino-2-phenylethanol derivatives as β2-adrenoceptor agonists, highlighting their potency in stimulating cyclic AMP (cAMP) production.

| Compound | Structure | EC50 (nM) for β2-AR | Selectivity (β2/β1) |

| 2f | 2-amino-3-fluoro-5-(2-hydroxy-1-(isopropylamino)ethyl)benzonitrile | 0.25 | 763.6 |

| (S)-2f | (S)-isomer of 2f | - | 8.5-fold more active than (R)-2f |

| (R)-2f | (R)-isomer of 2f | - | - |

Table 1: In vitro activity of selected 2-amino-2-phenylethanol derivatives as β2-adrenoceptor agonists. Data extracted from a study on novel β2-adrenoceptor agonists.[2]

Signaling Pathway

The activation of the β2-adrenoceptor by an agonist initiates a well-defined signaling cascade. The primary pathway involves the coupling of the receptor to a stimulatory G protein (Gs), which in turn activates adenylyl cyclase to produce the second messenger cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), ultimately resulting in smooth muscle relaxation.

However, prolonged receptor stimulation can lead to desensitization, a process mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins. β-arrestin binding uncouples the receptor from Gs and can initiate alternative signaling pathways. Some derivatives have been identified as "biased agonists," preferentially activating the beneficial Gs pathway while minimizing the recruitment of β-arrestin, which is associated with reduced efficacy.[3]

Figure 1: Gs-biased signaling pathway of β2-adrenoceptor agonists.

Experimental Protocols

A common synthetic approach for enantiomerically pure (R)-2-Amino-1-phenylethanol involves the chiral oxaborolidine-catalyzed borane reduction of a corresponding α-haloketone precursor, followed by amination.[4]

Step 1: Chiral Reduction of Phenacyl Chloride

-

To a solution of phenacyl chloride in tetrahydrofuran (THF), add a catalytic amount of a chiral oxaborolidine catalyst.

-

Slowly add a solution of borane-dimethyl sulfide complex (BMS) at a controlled temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Quench the reaction by the slow addition of methanol.

-

Remove the solvent under reduced pressure and purify the resulting chiral chloro-alcohol by column chromatography.

Step 2: Amination

-

Dissolve the purified chiral chloro-alcohol in methanol.

-

Add a large excess of aqueous ammonium hydroxide.

-

Stir the reaction mixture at room temperature for 48-72 hours.

-

Evaporate the methanol and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-2-Amino-1-phenylethanol.

-

Further purification can be achieved by recrystallization or column chromatography.

Figure 2: General synthesis workflow for (R)-2-Amino-1-phenylethanol.

The functional activity of β2-adrenoceptor agonists is commonly assessed by measuring their ability to stimulate the production of intracellular cAMP in cells expressing the receptor.

-

Cell Culture: Culture a suitable cell line (e.g., HEK293 cells) stably expressing the human β2-adrenoceptor.

-

Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the (R)-2-Amino-1-phenylethanol derivatives and a reference agonist (e.g., isoproterenol) in a suitable assay buffer.

-

Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for a specified time (e.g., 30 minutes) at 37°C in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

Antimalarial Activity

Recent studies have identified 2-amino-1-phenylethanol derivatives as a promising class of antimalarial agents. These compounds have shown activity against the blood stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Quantitative Data Summary

The Tres Cantos Antimalarial Set (TCAMS) revealed several 2-amino-1-phenylethanol derivatives with potent antiplasmodial activity. The table below summarizes the in vitro and in vivo data for two representative compounds.

| Compound | In Vitro IC50 (μM) against P. falciparum | In Vivo Efficacy (% Parasitemia Reduction) in P. berghei model |

| 6 | ~0.4-0.5 | 64 |

| 7 | ~0.4-0.5 | 76 |

Table 2: Antimalarial activity of selected 2-amino-1-phenylethanol derivatives from the TCAMS.[5][6]

Experimental Protocols

This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum. The protocol measures parasite proliferation by quantifying parasitic DNA using the fluorescent dye SYBR Green I.

-

Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., 3D7 or Dd2 strain) in human erythrocytes in a suitable culture medium (e.g., RPMI 1640 supplemented with serum and hypoxanthine).

-

Drug Plate Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate.

-

Inoculation: Add a synchronized parasite culture (primarily ring stage) to the wells to achieve a final parasitemia of ~0.5% and a hematocrit of ~2%.

-

Incubation: Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

-

Lysis and Staining: After incubation, lyse the red blood cells and stain the parasitic DNA by adding a lysis buffer containing SYBR Green I.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the percentage of parasite growth inhibition for each compound concentration relative to a drug-free control and determine the IC50 value by non-linear regression.

Figure 3: Workflow for the in vitro antiplasmodial SYBR Green I assay.

Conclusion

(R)-2-Amino-1-phenylethanol derivatives are a clinically relevant class of molecules with diverse and potent biological activities. Their utility as β2-adrenoceptor agonists for the treatment of respiratory diseases is well-established, with ongoing research focused on developing biased agonists with improved therapeutic profiles. Furthermore, their emergence as a promising scaffold for the development of novel antimalarial drugs highlights their potential to address urgent global health needs. The experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working with this important class of compounds. Further exploration of the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

- 1. β2 -Adrenoceptor agonist profiling reveals biased signalling phenotypes for the β2 -adrenoceptor with possible implications for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative evaluation of the beta 2-adrenoceptor affinity of phenoxypropanolamines and phenylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biased agonism at β-adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]

(R)-2-Amino-1-phenylethanol: A Chiral Cornerstone for Modern Pharmaceuticals

(An In-depth Technical Guide)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-1-phenylethanol, a readily available chiral building block, has emerged as a pivotal precursor in the stereoselective synthesis of a diverse array of pharmaceuticals. Its inherent chirality and versatile functional groups—a primary amine and a secondary alcohol—provide a robust scaffold for the construction of complex molecular architectures with high enantiopurity. This technical guide delineates the strategic importance of (R)-2-amino-1-phenylethanol in the synthesis of key therapeutic agents, including the overactive bladder treatment Mirabegron, the antidepressant Toloxatone, and the β-blocker (S)-Atenolol. Detailed experimental protocols, quantitative analysis of synthetic yields and purity, and visual representations of synthetic and biological pathways are provided to offer a comprehensive resource for researchers and professionals in the field of drug development.

Introduction

The principle of chirality is fundamental to modern pharmacology. The three-dimensional arrangement of atoms in a drug molecule can profoundly influence its biological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even elicit adverse effects. Consequently, the demand for enantiomerically pure pharmaceuticals has driven the development of innovative asymmetric synthetic strategies. (R)-2-Amino-1-phenylethanol has proven to be an invaluable chiral precursor in this endeavor. Its utility spans the synthesis of drugs targeting a wide range of conditions, including central nervous system disorders, cardiovascular diseases, and metabolic disorders[1]. This guide will explore the application of this versatile molecule in the synthesis of three distinct pharmaceuticals, highlighting the chemical transformations and biological mechanisms involved.

Synthesis of Pharmaceuticals from (R)-2-Amino-1-phenylethanol

The following sections provide a detailed overview of the synthetic routes to Mirabegron, Toloxatone, and (S)-Atenolol, starting from the common chiral precursor, (R)-2-amino-1-phenylethanol.

Mirabegron: A β3-Adrenergic Agonist

Mirabegron is a potent and selective β3-adrenergic receptor agonist used for the treatment of overactive bladder. The synthesis of Mirabegron leverages (R)-2-amino-1-phenylethanol to establish the crucial stereocenter in the final drug molecule.

Step 1: Reductive Amination

-

In a reaction vessel under a nitrogen atmosphere, dissolve 7.3 g of (R)-2-amino-1-phenylethanol in 250 mL of a suitable solvent.

-

To this solution, add a solution of a Mirabegron intermediate (the product of the condensation of 2-aminothiazole-5-acetic acid and 4-aminophenethyl alcohol followed by oxidation) dissolved in 50 mL of dichloromethane dropwise at 0°C.

-

After stirring for 1 hour under nitrogen protection, add 4.12 g of sodium borohydride to the reaction mixture.

-

Continue stirring at 0°C for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 2: Work-up and Purification

-

Upon completion, quench the reaction by dropwise addition to a saturated aqueous solution of ammonium chloride.

-

Separate the organic phase and wash it with water.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a mixture of ethanol and water to yield the final product, Mirabegron[2].

| Step | Product | Yield (%) | Purity (%) | Chiral Purity (%) |

| 1 | Mirabegron | 88.12 | 99.33 | 99.01 |

Toloxatone: A Reversible MAO-A Inhibitor

Toloxatone is a selective and reversible inhibitor of monoamine oxidase-A (MAO-A), used as an antidepressant. The synthesis involves the formation of a chiral oxazolidinone ring from (R)-2-amino-1-phenylethanol.

Step 1: Formation of (R)-5-phenyl-2-oxazolidinone

-

To a solution of (R)-2-amino-1-phenylethanol in a suitable solvent, add a carbonylating agent such as diethyl carbonate or triphosgene in the presence of a base.

-

Heat the reaction mixture to reflux and monitor for completion by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization to obtain (R)-5-phenyl-2-oxazolidinone.

Step 2: N-Arylation

-

In a reaction vessel, combine (R)-5-phenyl-2-oxazolidinone with 3-methylphenylboronic acid in the presence of a copper catalyst and a suitable ligand.

-

Add a base and heat the mixture under an inert atmosphere.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate to give the crude product.

-

Purify by column chromatography to yield (S)-5-(hydroxymethyl)-3-(m-tolyl)oxazolidin-2-one (Toloxatone).

| Step | Product | Yield (%) | Purity (%) |

| 1 | (R)-5-phenyl-2-oxazolidinone | >95 | >98 |

| 2 | Toloxatone | Not specified | >97 |

(S)-Atenolol: A Cardioselective β-Blocker

(S)-Atenolol is a selective β1-adrenergic receptor antagonist used to treat cardiovascular diseases, primarily hypertension. While not a direct conversion, (R)-2-amino-1-phenylethanol can be conceptually used to generate a chiral epoxide intermediate for the synthesis of (S)-Atenolol. A more common and illustrative chiral synthesis starts from a related chiral precursor.

Step 1: Synthesis of (S)-4-[(2-oxiranyl)methoxy]phenylacetamide

-

React p-hydroxyphenylacetamide with (R)-epichlorohydrin in the presence of a catalyst such as sodium hydride, sodium hydroxide, or potassium carbonate[3].

-

After the reaction is complete, distill off the excess (R)-epichlorohydrin.

-

Recrystallize the residue from a suitable solvent (e.g., methanol, ethanol, or isopropanol) to obtain (S)-4-[(2-oxiranyl)methoxy]phenylacetamide[3].

Step 2: Ring Opening with Isopropylamine

-

React the purified (S)-4-[(2-oxiranyl)methoxy]phenylacetamide with isopropylamine in a suitable solvent.

-

Heat the reaction mixture and stir vigorously.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Recrystallize the crude product to obtain (S)-Atenolol[3][4].

| Step | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| 2 | (S)-Atenolol | 60 | >99 |

Signaling Pathways and Mechanisms of Action

Understanding the biological pathways targeted by these pharmaceuticals is crucial for drug development.

Mirabegron and the β3-Adrenergic Pathway

Mirabegron exerts its therapeutic effect by activating β3-adrenergic receptors in the detrusor muscle of the bladder. This activation leads to muscle relaxation and an increased bladder capacity[5].

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN103739512A - Method for preparing (S) -atenolol - Google Patents [patents.google.com]

- 4. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6982349B1 - Process for producing atenolol of high optical purity - Google Patents [patents.google.com]

Basic principles of enantioselective synthesis

An In-depth Technical Guide to the Core Principles of Enantioselective Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to Enantioselective Synthesis

Enantioselective synthesis, also known as asymmetric synthesis, is a cornerstone of modern organic chemistry, focusing on the preferential formation of one enantiomer over another.[1][2][3] Enantiomers are stereoisomers that are non-superimposable mirror images of each other, much like a pair of hands.[4] While they share identical physical properties such as melting point and solubility in achiral media, they often exhibit profoundly different biological activities.[4][5] This is because biological systems, including enzymes and receptors, are inherently chiral and interact differently with each enantiomer.[6]

The significance of this is paramount in the pharmaceutical industry. For a given chiral drug, one enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in some notorious cases like Thalidomide, dangerously toxic.[5] Therefore, the ability to synthesize a single, desired enantiomer is not just a matter of efficiency but also of safety and efficacy.[6][7] An undirected synthesis from an achiral starting material will produce a 50:50 mixture of both enantiomers, known as a racemic mixture.[6] Enantioselective synthesis employs a chiral influence to lower the activation energy for the formation of one enantiomer over the other, thus yielding an unequal mixture.[6]

Core Strategies for Enantioselective Synthesis

Several key strategies have been developed to achieve asymmetric induction and control the stereochemical outcome of a reaction. The primary approaches include chiral pool synthesis, the use of chiral auxiliaries, and asymmetric catalysis.

Chiral Pool Synthesis

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials.[8] Nature provides a vast "pool" of these chiral building blocks, including amino acids, sugars, terpenes, and alkaloids.[8][9] The core principle is to select a starting material that already contains some of the required stereocenters of the target molecule. This pre-existing chirality is then preserved and used to influence the stereochemistry of subsequent reaction steps. This method is highly efficient when the target molecule shares significant structural features with an abundant natural product.[8]

Caption: Logical flow of the chiral pool synthesis strategy.

Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily attached to an achiral substrate.[10] This process creates a new chiral molecule where the auxiliary can effectively direct the stereochemical course of a subsequent reaction, leading to the formation of a new stereocenter with high diastereoselectivity.[4][6] After the desired transformation, the auxiliary is cleaved from the product and can often be recovered for reuse.[4][6] While effective, this method requires stoichiometric amounts of the auxiliary and involves additional synthetic steps for its attachment and removal.[6]

Caption: General workflow for synthesis using a chiral auxiliary.

A prominent example is the use of Evans oxazolidinone auxiliaries for asymmetric alkylation reactions.

Asymmetric Catalysis

Perhaps the most powerful and efficient approach to enantioselective synthesis is the use of chiral catalysts.[11] A small, substoichiometric amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product, making this method highly atom-economical and suitable for industrial-scale synthesis.[2][11] The catalyst creates a chiral environment, forcing the reaction to proceed through a lower-energy transition state for one enantiomer over the other. There are three main classes of asymmetric catalysis.

This approach utilizes a central metal atom coordinated to chiral ligands.[6] The ligands create a defined chiral space around the metal, which in turn binds the substrate and reagent in a specific orientation to achieve asymmetric induction.[2] Two Nobel Prize-winning reactions exemplify this strategy:

-

Sharpless Asymmetric Epoxidation: This reaction converts primary and secondary allylic alcohols into 2,3-epoxyalcohols with very high enantioselectivity.[12][13] The catalytic system consists of titanium tetra(isopropoxide), t-butyl hydroperoxide (TBHP), and a chiral diethyl tartrate (DET) ligand.[12][14] The choice of (+)-DET or (-)-DET predictably determines the stereochemistry of the resulting epoxide.[15]

Caption: Simplified catalytic cycle for Sharpless Epoxidation.

-

Noyori Asymmetric Hydrogenation: This method is used for the enantioselective reduction of ketones and alkenes to chiral alcohols and alkanes, respectively.[16] The catalysts are typically based on ruthenium complexed with a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand.[16][17] This reaction is known for its high efficiency (high turnover numbers) and excellent enantioselectivity.[16]

References

- 1. studysmarter.co.uk [studysmarter.co.uk]

- 2. Understanding the Fundamentals of Asymmetric Synthesis – Chiralpedia [chiralpedia.com]

- 3. Enantioselective Synthesis in Organic Chemistry: Definition & Examples | Study.com [study.com]

- 4. york.ac.uk [york.ac.uk]

- 5. Enantioselective synthesis [dl1.en-us.nina.az]

- 6. Enantioselective synthesis - Wikipedia [en.wikipedia.org]

- 7. rroij.com [rroij.com]

- 8. Chiral pool - Wikipedia [en.wikipedia.org]

- 9. Chiral Pool Synthesis | Algor Cards [cards.algoreducation.com]

- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 11. uwindsor.ca [uwindsor.ca]

- 12. dalalinstitute.com [dalalinstitute.com]

- 13. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 14. name-reaction.com [name-reaction.com]

- 15. youtube.com [youtube.com]

- 16. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 17. pubs.acs.org [pubs.acs.org]

(R)-2-Amino-1-phenylethanol: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Amino-1-phenylethanol, a chiral building block crucial in the synthesis of various pharmaceuticals, requires careful handling due to its potential health hazards. This technical guide provides an in-depth overview of the safety protocols and handling precautions necessary to mitigate risks in a laboratory and drug development setting. The information is compiled from various safety data sheets to ensure a comprehensive understanding of its properties and associated hazards.

Hazard Identification and Classification

(R)-2-Amino-1-phenylethanol is classified as a hazardous substance. The primary hazards are skin, eye, and respiratory irritation. Some sources also indicate that it can be harmful if swallowed and may cause severe skin burns and eye damage.[1][2][3][4][5][6]

GHS Hazard Statements:

Signal Word: Danger or Warning, depending on the concentration and supplier.[1][2][3][8][9]

Physical and Chemical Properties

The physical state of (R)-2-Amino-1-phenylethanol can be either a solid or a viscous liquid, depending on purity and temperature.[1][8][10] It is important to consult the specific product's safety data sheet.

| Property | Value | Source |

| Molecular Formula | C8H11NO | [1][3][11][12][13] |

| Molecular Weight | 137.18 g/mol | [1][3][8][11][12] |

| Appearance | White to pale yellow solid or colorless to pale yellow liquid. | [1][8][10] |

| Melting Point | 56-65 °C | [8][14] |

| Boiling Point | 160 °C at 17 mmHg | [8][14] |

| Solubility | Soluble in water and organic solvents. Soluble in methanol. | [10][13] |

Safe Handling and Storage

Proper handling and storage are critical to minimize exposure and ensure laboratory safety.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[2][4]

-

Avoid contact with skin and eyes.[2] Wear appropriate personal protective equipment (PPE).[1][2]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[2]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

-

Keep away from heat, sparks, open flames, and other ignition sources.[9]

-

Store locked up.[2]

-

Incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[13][14]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling (R)-2-Amino-1-phenylethanol.

| PPE | Specifications | Source |

| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary for splash hazards. | [1][2][4][7] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Wear appropriate protective clothing to prevent skin exposure. | [1][2][8] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge (e.g., N95 dust mask for solids). | [8] |

First-Aid Measures

In case of exposure, immediate medical attention is crucial.

| Exposure Route | First-Aid Protocol | Source |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [1][2][4][5][9] |

| Skin Contact | Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | [1][2][4][5][9] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention from an ophthalmologist. | [1][2][4][5][7][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][2][4][5][7][9] |